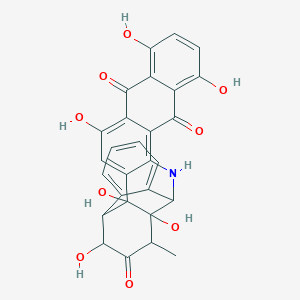

Dynemicin P

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dynemicin P is a natural product found in Micromonospora chersina with data available.

Analyse Des Réactions Chimiques

Activation and Triggering Mechanisms

Dynemicin A requires activation to exert its DNA-cleaving activity. Key triggering pathways include:

-

NADPH Reduction :

-

NADPH reduces the anthraquinone moiety, initiating an exothermic reaction (−88 kcal/mol) that opens the epoxide ring. This relieves steric strain, lowering the activation barrier for Bergman cyclization from 52 kcal/mol (untriggered) to 16.7 kcal/mol .

-

Epoxide opening generates a reactive intermediate (Scheme 2 in ), enabling subsequent cyclization.

-

-

Nucleophilic Attack :

Bergman Cyclization Reaction

The Bergman cyclization is central to Dynemicin A’s DNA-cleaving activity:

-

The reaction generates a singlet biradical (para-benzyne analog) , which is kinetically stable (activation enthalpies for retro-Bergman: 19.5–21.8 kcal/mol) .

-

Triplet-state cyclization is highly exothermic (−33.3 kcal/mol) but less biologically relevant due to higher barriers .

DNA Cleavage and Biradical Reactivity

The singlet biradical abstracts hydrogen atoms from DNA deoxyribose, causing strand scission:

-

Intercalation-Insertion Model :

Dynemicin A docks edge-on into the minor groove of B-DNA (sequence preference: d(CTACTACTGG)) . Intercalation widens the DNA helix (7–8 Å vs. 3–4 Å), facilitating biradical-mediated H abstraction . -

Double-Strand Scission :

Requires two enediyne molecules acting sequentially, explaining the high single-to-double-strand cleavage ratio .

Synthetic and Biosynthetic Pathways

-

Total Synthesis :

Myers et al. achieved racemic Dynemicin A in 33 steps, featuring: -

Biosynthesis :

Prodrug Activation Strategies

Prodrugs (e.g., 3a–3d ) enhance selectivity by requiring enzymatic activation:

| Prodrug | Activation Mechanism | Outcome | Source |

|---|---|---|---|

| 3b | Retro-aldol → β-elimination | Releases intermediate I | |

| 3c | Benzoquinomethide elimination | Generates decarboxylation-prone species |

Key Data Tables

Table 1: Comparative Energetics of Bergman Cyclization

| System | ΔH‡ (kcal/mol) | ΔHrxn (kcal/mol) | Method |

|---|---|---|---|

| Untriggered Dyn A | 52.0 | N/A | B3LYP/3-21G |

| Triggered Dyn A | 16.7 | −2.8 | ONIOM |

| (Z)-hex-3-ene-1,5-diyne | 28.9 (singlet) | +13.8 (singlet) | CCSD(T)/cc-pVTZ |

Table 2: DNA Interaction Metrics

| Parameter | Value | Source |

|---|---|---|

| Minor groove binding energy | −18.2 kcal/mol | |

| Intercalation binding energy | −25.4 kcal/mol | |

| Strand scission efficiency | 1:10 (double:single) |

Propriétés

Numéro CAS |

138370-13-5 |

|---|---|

Formule moléculaire |

C28H21NO9 |

Poids moléculaire |

515.5 g/mol |

Nom IUPAC |

2,3,6,20,23,27-hexahydroxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione |

InChI |

InChI=1S/C28H21NO9/c1-9-22(33)25(36)20-10-4-2-3-5-11(10)26-27(9,37)28(20,38)12-8-15(32)18-19(21(12)29-26)24(35)17-14(31)7-6-13(30)16(17)23(18)34/h2-9,20,25-26,29-32,36-38H,1H3 |

Clé InChI |

SMIPWYWDEUZLFV-UHFFFAOYSA-N |

SMILES |

CC1C(=O)C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |

SMILES canonique |

CC1C(=O)C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |

Synonymes |

dynemicin P |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.